molecular formula C7H10N2OS B13153300 3-Amino-2-methyl-1-(1,3-thiazol-4-yl)propan-1-one

3-Amino-2-methyl-1-(1,3-thiazol-4-yl)propan-1-one

Cat. No.: B13153300
M. Wt: 170.23 g/mol
InChI Key: ZAMWALMSZRJLST-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(1,3-thiazol-4-yl)propan-1-one is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives have gained significant attention due to their broad range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-1-(1,3-thiazol-4-yl)propan-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-methylthiazole with an appropriate amine and a carbonyl compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(1,3-thiazol-4-yl)propan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

3-Amino-2-methyl-1-(1,3-thiazol-4-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a precursor for drug development, particularly in the treatment of infections and cancer.

    Industry: It is used in the production of dyes, pigments, and other materials .

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(1,3-thiazol-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-methyl-1-(1,3-thiazol-4-yl)propan-1-one is unique due to its specific combination of functional groups and the position of the thiazole ring.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

3-amino-2-methyl-1-(1,3-thiazol-4-yl)propan-1-one

InChI

InChI=1S/C7H10N2OS/c1-5(2-8)7(10)6-3-11-4-9-6/h3-5H,2,8H2,1H3

InChI Key

ZAMWALMSZRJLST-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(=O)C1=CSC=N1

Origin of Product

United States

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